molecular formula C31H33FN2O7S B15209658 Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618073-33-9

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B15209658
CAS No.: 618073-33-9
M. Wt: 596.7 g/mol
InChI Key: BZTFAIZBGBDSCJ-SHHOIMCASA-N
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Description

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, cyclization, and esterification. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate include other pyrrole and thiazole derivatives with similar functional groups. These compounds may share some properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618073-33-9

Molecular Formula

C31H33FN2O7S

Molecular Weight

596.7 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H33FN2O7S/c1-6-8-9-14-41-22-13-12-19(16-23(22)39-5)25-24(26(35)20-11-10-17(3)21(32)15-20)27(36)29(37)34(25)31-33-18(4)28(42-31)30(38)40-7-2/h10-13,15-16,25,35H,6-9,14H2,1-5H3/b26-24+

InChI Key

BZTFAIZBGBDSCJ-SHHOIMCASA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC

Origin of Product

United States

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